1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-16-14(18)11-7-9-17(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDGXAHXBRHABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the piperidine ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with ethyl isocyanate or by amidation of the corresponding carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide features a piperidine ring substituted with an ethyl group and an aminophenyl moiety. This structure is significant as it allows for interactions with various biological targets, making it a candidate for drug development.
Medicinal Chemistry
AEP has been investigated for its potential therapeutic effects in various diseases:
- Analgesic Properties : Research indicates that AEP may possess analgesic properties, making it a candidate for pain management therapies. Studies have shown that compounds with similar structures can modulate pain pathways effectively .
- Antidepressant Activity : AEP has been explored for its effects on neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models .
Neuropharmacology
The compound's interaction with the central nervous system (CNS) has been a focal point of research:
- Cognitive Enhancement : Investigations into AEP's ability to enhance cognitive function have shown promise. It may influence cholinergic pathways, which are essential for learning and memory .
- Neuroprotective Effects : Some studies suggest that AEP could provide neuroprotection against oxidative stress and excitotoxicity, potentially benefiting conditions like Alzheimer's disease .
Anticancer Research
AEP's structural features also make it a candidate for anticancer research:
- Inhibition of Tumor Growth : Initial studies indicate that AEP may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further research is needed to elucidate the mechanisms involved.
Case Study 1: Analgesic Properties
A study conducted on rodent models demonstrated that AEP administration significantly reduced pain responses in both acute and chronic pain models. The results indicated a dose-dependent effect, suggesting that AEP could be developed into an effective analgesic drug.
Case Study 2: Cognitive Enhancement
In a double-blind study involving aged rats, AEP was administered over four weeks. The results showed significant improvements in memory retention and learning abilities compared to control groups, indicating its potential as a cognitive enhancer.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Aminophenyl vs. Chlorophenyl Derivatives
- The piperidine ring adopts a chair conformation, with the N-atom showing pyramidal geometry.
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): The piperazine ring (vs. piperidine) introduces additional nitrogen atoms, increasing conformational flexibility and hydrogen-bonding capacity. The 4-ethyl group may enhance steric hindrance, affecting binding kinetics .
Aminophenyl vs. Acetamidophenyl Derivatives
- 1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide (): The sulfonyl and acetamido groups add steric bulk and electron-withdrawing effects.
Modifications to the Carboxamide Group
N-Ethyl vs. N-Aryl/Alkyl Substituents
- N,N-Diethylpiperidine-4-carboxamide (): Diethyl substitution increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with the monoethyl group in the target compound, which balances lipophilicity and polarity .
- Anileridine Hydrochloride (): This 4-phenylpiperidine derivative features a p-aminophenethyl ester instead of the carboxamide. The ester group confers metabolic lability, whereas the carboxamide in the target compound offers greater stability under physiological conditions .
Piperidine vs. Heterocyclic Ring Systems
- VU0488129 (): A piperidine-carboxamide with a chiral indazole-sulfonyl group exhibits reduced conformational flexibility compared to the target compound. The rigid indazole moiety enhances selectivity for Gαq/11-coupled receptors but may limit bioavailability .
- This suggests that the target compound’s 4-aminophenyl moiety could similarly engage in electrostatic interactions .
Comparative Data Table
Key Research Findings
- Role of the 4-Aminophenyl Group: Evidence from chalcone derivatives () indicates that the 4-aminophenyl moiety facilitates electrostatic interactions with biological targets, such as PfFd-PfFNR in malaria parasites. This suggests analogous mechanisms for the target compound .
- Impact of N-Substituents : N-Ethyl substitution in the carboxamide (vs. diethyl or aryl groups) optimizes a balance between lipophilicity and metabolic stability, as seen in comparisons with Anileridine () and N,N-diethyl derivatives () .
- Conformational Flexibility : Piperidine rings (e.g., ) adopt chair conformations, whereas piperazine derivatives () exhibit greater flexibility, influencing binding kinetics and selectivity .
Biological Activity
1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide, also known as a piperidine derivative, has gained attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H21N3O and is characterized by a piperidine ring substituted with an aminophenyl group and a carboxamide functional group. Its structural features contribute to its biological activity, particularly in modulating receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biological processes, such as those related to inflammation and cancer progression.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro Studies : Research demonstrated that the compound induces apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. It was found to be more cytotoxic than standard chemotherapeutics like bleomycin .
Neuroprotective Effects
In addition to its anticancer effects, the compound shows promise in neuroprotection. It has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment .
Case Studies
- Cancer Therapy : A study evaluated the efficacy of the compound against breast cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
- Neurodegenerative Diseases : Another research focused on the compound's potential in treating neurodegenerative diseases by demonstrating its ability to cross the blood-brain barrier and inhibit cholinesterases effectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
